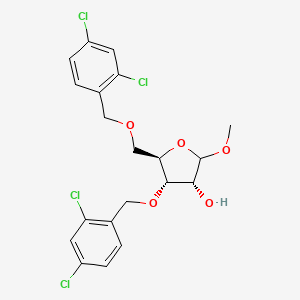

Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R,4S,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxyoxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20Cl4O5/c1-26-20-18(25)19(28-9-12-3-5-14(22)7-16(12)24)17(29-20)10-27-8-11-2-4-13(21)6-15(11)23/h2-7,17-20,25H,8-10H2,1H3/t17-,18-,19-,20?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISWEUXISBNCCJ-SDWZKWEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(O1)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1[C@@H]([C@@H]([C@H](O1)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cl4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the strategic synthesis of complex bioactive molecules is paramount. The pursuit of novel antiviral and anticancer agents frequently hinges on the availability of versatile and selectively protected chiral building blocks. Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside emerges as a pivotal intermediate in this context, offering a primed scaffold for the synthesis of a diverse array of nucleoside analogues, particularly those with modifications at the 2'-position of the ribose moiety. This guide provides an in-depth technical overview of its synthesis, characterization, and critical role as a precursor to potent antiviral compounds, consolidating field-proven insights with rigorous scientific data to empower researchers in the ongoing battle against viral diseases.

Introduction: The Significance of a Selectively Protected Ribofuranoside

This compound is a synthetically derived carbohydrate in which the hydroxyl groups at the C3 and C5 positions of methyl D-ribofuranoside are protected by 2,4-dichlorobenzyl ethers. This selective protection leaves the C2 hydroxyl group available for further chemical modification, a crucial feature for the synthesis of 2'-C-branched ribonucleosides.[1] These 2'-modified nucleosides are a significant class of compounds in drug discovery, often exhibiting potent antiviral and anticancer properties.[2] The 2,4-dichlorobenzyl protecting groups offer stability under various reaction conditions and can be selectively removed, providing a strategic advantage in multi-step synthetic pathways.

Physicochemical Properties & Characterization

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 636581-81-2 | [3] |

| Molecular Formula | C₂₀H₂₀Cl₄O₅ | [4] |

| Molecular Weight | 482.18 g/mol | [4] |

| Appearance | White to off-white solid | Commercially available |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | General chemical knowledge |

Spectroscopic Data:

While publicly available spectra are limited, typical spectroscopic data for this compound would include:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the anomeric proton, the methyl group of the glycoside, the protons of the ribofuranose ring, the methylene protons of the dichlorobenzyl groups, and the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks for each of the 20 carbon atoms in the molecule, including the anomeric carbon, the carbons of the ribose ring, the methyl carbon, the methylene carbons of the protecting groups, and the aromatic carbons.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is a multi-step process that begins with the readily available D-ribose. The key strategic elements involve the formation of the methyl ribofuranoside, followed by protection of the hydroxyl groups and selective deprotection.

Synthetic Pathway Overview

The general synthetic strategy involves three main stages:

-

Methyl Glycoside Formation: D-ribose is converted to its methyl furanoside.

-

Perbenzylation: All hydroxyl groups of the methyl ribofuranoside are protected with 2,4-dichlorobenzyl groups.

-

Selective Deprotection: The 2-O-(2,4-dichlorobenzyl) group is selectively removed, yielding the target compound.

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol (Adapted from General Procedures[1])

Step 1: Synthesis of Methyl D-ribofuranoside

-

Rationale: The initial step is the conversion of the cyclic hemiacetal of D-ribose into its methyl glycoside. This is typically achieved under acidic conditions, favoring the formation of the furanose form.

-

Procedure:

-

Suspend D-ribose in methanol.

-

Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).

-

Stir the mixture at room temperature until the D-ribose has completely dissolved and the reaction is complete (monitored by TLC).

-

Neutralize the acid with a suitable base (e.g., sodium bicarbonate).

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain crude methyl D-ribofuranoside as a mixture of anomers. This mixture is often used directly in the next step without further purification.

-

Step 2: Synthesis of Methyl 2,3,5-tri-O-(2,4-dichlorobenzyl)-D-ribofuranoside

-

Rationale: This step involves the protection of all free hydroxyl groups as 2,4-dichlorobenzyl ethers. Sodium hydride is used as a strong base to deprotonate the hydroxyl groups, forming alkoxides that then react with 2,4-dichlorobenzyl chloride in an Sₙ2 reaction.

-

Procedure:

-

Dissolve the crude methyl D-ribofuranoside in an anhydrous aprotic solvent (e.g., DMF or THF).

-

Cool the solution in an ice bath and add sodium hydride portion-wise under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture until the evolution of hydrogen gas ceases.

-

Add 2,4-dichlorobenzyl chloride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction carefully with methanol, followed by the addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the perbenzylated product.

-

Step 3: Selective 2-O-Debenzylation

-

Rationale: This is the key step that differentiates the hydroxyl groups. Lewis acids, such as tin(IV) chloride (SnCl₄), can selectively coordinate to and cleave the 2-O-benzyl ether, leaving the 3-O- and 5-O-benzyl ethers intact. This selectivity is attributed to the stereoelectronic properties of the ribofuranoside ring.

-

Procedure:

-

Dissolve the purified Methyl 2,3,5-tri-O-(2,4-dichlorobenzyl)-D-ribofuranoside in an anhydrous chlorinated solvent (e.g., dichloromethane) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add a solution of tin(IV) chloride in the same solvent dropwise.

-

Stir the reaction at 0 °C to room temperature for the specified time, monitoring the progress by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the final product, this compound.

-

Application in the Synthesis of Antiviral Nucleoside Analogues

The primary utility of this compound lies in its role as a precursor for 2'-C-branched nucleosides.[1] This class of compounds has garnered significant attention for its potent antiviral activities.[2]

General Workflow for the Synthesis of 2'-C-Branched Nucleosides

The synthetic route from this compound to a 2'-C-branched nucleoside typically involves the following transformations:

Caption: Workflow for synthesizing 2'-C-branched nucleoside analogues.

Step 1: Oxidation of the 2-Hydroxyl Group

The free hydroxyl group at the C2 position is oxidized to a ketone using standard oxidation reagents such as Swern oxidation or Dess-Martin periodinane. This generates the key 2-keto intermediate.

Step 2: Introduction of the 2'-Branch

A carbon-based nucleophile, such as a Grignard reagent or an organolithium species, is added to the 2-keto intermediate. This step introduces the desired branch at the C2' position. The stereochemistry of this addition is a critical consideration.

Step 3: Glycosylation

The resulting 2'-branched riboside is then coupled with a desired nucleobase (e.g., uracil, cytosine, adenine, or guanine) to form the N-glycosidic bond. This is typically achieved under Lewis acid catalysis.

Step 4: Deprotection

Finally, the 2,4-dichlorobenzyl and any other protecting groups are removed to yield the final 2'-C-branched nucleoside analogue.

Relevance to Antiviral Drug Discovery

While a direct, published synthetic route to the FDA-approved antiviral Remdesivir using this compound has not been prominently identified in the reviewed literature, the general class of 2'-C-branched nucleosides synthesized from such precursors has shown significant antiviral potential. For instance, 2'-C-methyl-substituted nucleosides have been extensively studied as inhibitors of viral RNA-dependent RNA polymerases.[5] The structural modifications at the 2'-position can enhance the binding affinity of the nucleoside analogue to the viral polymerase and can also confer resistance to degradation by cellular enzymes.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic protecting group chemistry in modern organic synthesis. Its utility as a precursor to 2'-C-branched nucleosides provides a valuable platform for the discovery and development of new antiviral and anticancer agents. The robust nature of the 2,4-dichlorobenzyl protecting groups, combined with the ability to selectively deprotect the 2-hydroxyl group, makes this compound a cornerstone for researchers in medicinal chemistry. As the demand for novel therapeutics continues to grow, the importance of such versatile and strategically designed intermediates will only increase, paving the way for the next generation of life-saving medicines.

References

-

Ye, J.-D., Li, N.-S., Dai, Q., & Piccirilli, J. A. (2007). Efficient Synthesis of Methyl 3,5-Di-O-benzyl-α-d-ribofuranoside and Application to the Synthesis of 2′-C-β-Alkoxymethyluridines. Organic Letters, 9(16), 3009–3012. Available from: [Link]

-

Beigelman, L., & Mikhailov, S. N. (2007). Synthesis of 2'- and 3'-C-methylribonucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 14, Unit 14.5. Available from: [Link]

-

Ujváry, A., et al. (2022). Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides. Molecules, 27(15), 4995. Available from: [Link]

-

Martin, O. R., Kurz, K. G., & Rao, S. P. (1987). A new, general and efficient strategy for the acquisition of methyl 3,5-di-O-arylmethyl-α-d-ribofuranosides. The Journal of Organic Chemistry, 52(13), 2922-2924. (This is a foundational reference cited within reference[1] and provides the basis for the selective debenzylation).

-

Novotná, B., et al. (2018). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. Journal of Medical Virology, 90(5), 841-854. Available from: [Link]

-

PrepChem. (n.d.). Synthesis of methyl β-D-ribofuranoside. Available from: [Link]

-

ScienceOpen. (n.d.). Supporting Information. (This reference provides examples of NMR data for related complex nucleoside structures). Available from: [Link]

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. Synthesis of 2'- and 3'-C-methylribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure, Synthesis, and Application of Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Protected Ribofuranosides in Nucleoside Analogue Synthesis

Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside is a selectively protected carbohydrate derivative that serves as a crucial building block in the synthesis of modified nucleosides, particularly those with branching at the 2'-position.[1] These 2'-C-branched ribonucleosides are a significant class of nucleoside analogues, explored for their potential as therapeutic agents, including antiviral and anticancer drugs.[2][3] The strategic placement of protecting groups on the ribofuranose scaffold is paramount to achieving the desired chemical transformations. This guide provides a comprehensive overview of the structure, synthesis, and applications of this compound, with a focus on the underlying chemical principles and experimental methodologies.

Molecular Structure and Key Features

This compound is a ribofuranose nucleoside analogue with the chemical formula C₂₀H₂₀Cl₄O₅ and a molecular weight of 482.18 g/mol .[4][5] The core of the molecule is a methyl D-ribofuranoside, a five-membered sugar ring. The key structural feature is the presence of two 2,4-dichlorobenzyl ether protecting groups at the C3 and C5 positions of the ribose sugar. This selective protection leaves the C2 hydroxyl group free for subsequent chemical modifications, which is the primary utility of this compound in synthetic organic chemistry.

The choice of the 2,4-dichlorobenzyl group is not arbitrary. Benzyl ethers are widely used as protecting groups in carbohydrate chemistry due to their stability under a wide range of reaction conditions and their ease of removal via hydrogenolysis. The presence of two chlorine atoms on the benzyl ring serves a critical electronic function. These electron-withdrawing groups prevent an undesirable side reaction, intramolecular C-arylation (a Friedel-Crafts-type reaction), which can be catalyzed by Lewis acids like tin(IV) chloride (SnCl₄) during selective deprotection steps.

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound is efficiently achieved in a two-step process starting from the readily available methyl D-ribofuranoside. The overall strategy involves the complete protection of all hydroxyl groups, followed by a selective deprotection at the C2 position.

Step 1: Perbenzylation of Methyl D-ribofuranoside

The first step involves the exhaustive benzylation of methyl D-ribofuranoside to yield methyl 2,3,5-tri-O-(2,4-dichlorobenzyl)-D-ribofuranoside. This reaction protects all three hydroxyl groups of the starting material.

Experimental Protocol:

-

Reaction Setup: To a solution of methyl D-ribofuranoside in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen). The NaH acts as a strong base to deprotonate the hydroxyl groups, forming the corresponding alkoxides.

-

Addition of Benzylating Agent: To the resulting slurry, add 2,4-dichlorobenzyl chloride dropwise at 0 °C. The alkoxides will then act as nucleophiles, displacing the chloride from the 2,4-dichlorobenzyl chloride to form the benzyl ether linkages.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Quench the reaction by the slow addition of methanol, followed by water. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure methyl 2,3,5-tri-O-(2,4-dichlorobenzyl)-D-ribofuranoside.

Step 2: Selective O-2 Debenzylation

The second and final step is the regioselective removal of the 2,4-dichlorobenzyl group from the C2 position of the perbenzylated intermediate. This is achieved using a Lewis acid, typically tin(IV) chloride (SnCl₄).

Experimental Protocol:

-

Reaction Setup: Dissolve the methyl 2,3,5-tri-O-(2,4-dichlorobenzyl)-D-ribofuranoside in an anhydrous chlorinated solvent like dichloromethane (CH₂Cl₂) and cool the solution to 0 °C under an inert atmosphere.

-

Lewis Acid Addition: Add a solution of tin(IV) chloride (SnCl₄) in dichloromethane dropwise to the cooled solution. The Lewis acid coordinates to the oxygen atoms of the benzyl ethers, facilitating the cleavage of the C-O bond. The selectivity for the C2 position is achieved due to steric and electronic factors.

-

Reaction Progression: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature over several hours. Monitor the progress of the reaction by TLC.

-

Work-up and Purification: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The desired this compound can be isolated and purified by flash column chromatography. This two-step process typically yields the final product in good yields, often in the range of 72-82%.

Synthesis Workflow Diagram:

Caption: Synthetic route to this compound.

Characterization and Spectroscopic Data

The structure of this compound is confirmed through standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

| Spectroscopic Data | Observed Values |

| ¹H NMR (CDCl₃) | Chemical shifts (δ) are expected in the aromatic region (around 7.2-7.5 ppm) for the dichlorobenzyl protons, between 4.5-5.0 ppm for the anomeric proton, and in the range of 3.5-4.8 ppm for the other sugar and benzyl methylene protons. The methyl group of the glycoside will appear as a singlet around 3.4 ppm. |

| ¹³C NMR (CDCl₃) | Expected signals include those for the aromatic carbons of the dichlorobenzyl groups (127-135 ppm), the anomeric carbon (around 105-110 ppm), other sugar carbons (60-85 ppm), and the methyl carbon (around 55 ppm). |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (or related adducts) corresponding to the molecular weight of 482.18 g/mol . The characteristic isotopic pattern of the four chlorine atoms will be a key diagnostic feature. |

Note: Specific peak assignments and coupling constants would be determined from the actual spectra.

Application in the Synthesis of 2'-C-Branched Nucleoside Analogues

The primary application of this compound is as a key intermediate in the synthesis of 2'-C-branched ribonucleosides.[1] The free hydroxyl group at the C2 position allows for a variety of chemical transformations to introduce different functional groups at this position. These modifications can significantly impact the biological activity of the resulting nucleoside analogues, often enhancing their antiviral or anticancer properties.[2][3][6]

A common synthetic route involves the oxidation of the C2 hydroxyl group to a ketone, followed by the addition of a nucleophile (e.g., a Grignard reagent or an organolithium compound) to introduce the desired branch at the C2 position. The resulting branched sugar can then be further elaborated and coupled with a nucleobase to form the target nucleoside analogue.

Illustrative Application: Synthesis of 2'-C-β-Methoxymethyluridine

While the direct synthesis of 2'-C-β-methoxymethyluridine from the title compound is analogous, a well-documented example utilizes the closely related methyl 3,5-di-O-benzyl-D-ribofuranoside. The principles and reaction sequence are directly transferable.

Application Workflow Diagram:

Caption: General workflow for the synthesis of 2'-C-branched nucleosides.

Conclusion

This compound is a synthetically valuable intermediate that enables the efficient construction of 2'-C-branched ribonucleosides. The strategic choice of the 2,4-dichlorobenzyl protecting groups is crucial for preventing unwanted side reactions during the key selective deprotection step. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to access a diverse range of modified nucleoside analogues with potential therapeutic applications. The continued exploration of such building blocks will undoubtedly contribute to the discovery of novel antiviral and anticancer agents.

References

-

Ye, J.-D., Li, N.-S., Dai, Q., & Piccirilli, J. A. (2007). Efficient Synthesis of Methyl 3,5-Di-O-benzyl-α-d-ribofuranoside and Application to the Synthesis of 2′-C-β-Alkoxymethyluridines. Organic Letters, 9(16), 3009–3012. [Link]

-

De Clercq, E. (2004). Antiviral drugs in current clinical use. Journal of Clinical Virology, 30(2), 115-133. [Link]

-

Martin, O. R., Kurz, K. G., & Rao, S. P. (1987). A new, efficient synthesis of methyl 3,5-di-O-benzyl-D-ribofuranoside. The Journal of Organic Chemistry, 52(13), 2922–2925. [Link]

-

Eltayeb, N. E., & Birk, J. P. (2022). Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides. International Journal of Molecular Sciences, 23(20), 12566. [Link]

-

Oh, C. H., & Hong, J. H. (2004). Synthesis and antiviral activities of novel 2', 4'- or 3', 4'-doubly branched carbocyclic nucleosides as potential antiviral agents. Archiv der Pharmazie, 337(8), 457-463. [Link]

-

Harry-O'kuru, R. E., Smith, J. M., & Wolfe, M. S. (1997). A General Method for the Synthesis of 2‘-C-Branched Ribonucleosides. The Journal of Organic Chemistry, 62(6), 1754–1759. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antiviral activities of novel 2', 4'- or 3', 4'-doubly branched carbocyclic nucleosides as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Anticancer and Antiviral Activities of C-2'-Branched Arabinonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside, a key intermediate in the synthesis of modified nucleosides for therapeutic applications. While this compound is a specialized research chemical, this guide details its synthesis, purification, and characterization, grounded in established chemical principles. We will explore the strategic importance of the 2,4-dichlorobenzyl protecting groups and the compound's role as a versatile synthon in the development of novel antiviral and anticancer agents.

Introduction and Core Identification

This compound is a protected form of a D-ribofuranoside, a sugar molecule that forms the backbone of RNA. In drug development, particularly in the synthesis of nucleoside analogs, protecting specific hydroxyl groups on the ribose ring is a critical step. This allows for chemical modifications at other positions, which is essential for creating new therapeutic agents. The 2,4-dichlorobenzyl groups at the 3- and 5-positions serve as robust protecting groups, stable to a variety of reaction conditions but removable when needed.

CAS Number: 636581-81-2[1][2][3]

This CAS Registry Number provides a unique identifier for this specific chemical substance, ensuring clarity in research and procurement. Another CAS number, 168427-35-8, has also been associated with the alpha-anomer of this compound, Methyl 3,5-Bis-O-(2,4-dichlorobenzyl)-α-D-ribofuranoside[4].

Molecular Formula: C20H20Cl4O5[1][4]

Molecular Weight: 482.18 g/mol [4]

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The overall strategy involves the selective protection of the hydroxyl groups of a methyl ribofuranoside.

Key Starting Materials

| Compound | CAS Number | Role |

| Methyl β-D-ribofuranoside | 7473-45-2[5][6][7] | Ribose core structure |

| 2,4-Dichlorobenzyl chloride | 94-99-5[8][9][10][11] | Protecting group precursor |

Synthetic Pathway

The synthesis generally follows a Williamson ether synthesis mechanism. The hydroxyl groups of the methyl ribofuranoside are deprotonated by a strong base, such as sodium hydride (NaH), to form alkoxides. These nucleophilic alkoxides then react with the electrophilic 2,4-dichlorobenzyl chloride to form the desired ether linkages.

Caption: Synthetic route to the target compound.

Detailed Experimental Protocol

-

Preparation: A solution of Methyl D-ribofuranoside in an anhydrous aprotic solvent, such as dimethylformamide (DMF), is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Deprotonation: Sodium hydride (NaH) is added portion-wise to the solution at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

-

Alkylation: 2,4-Dichlorobenzyl chloride is added dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Workup: The reaction is carefully quenched with methanol, followed by the addition of water. The product is extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure this compound.

Characterization and Quality Control

Ensuring the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the anomeric proton, the ribose ring protons, the methoxy group, and the aromatic and benzylic protons of the 2,4-dichlorobenzyl groups. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the ribose carbons, the methoxy carbon, and the carbons of the dichlorobenzyl groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the compound, along with characteristic fragmentation patterns. |

| HPLC | A single major peak indicating high purity. |

Applications in Drug Discovery

Protected ribofuranosides like this compound are valuable intermediates in the synthesis of 2'-C-branched ribonucleosides.[12][13] These modified nucleosides are a significant class of compounds with potential as therapeutic agents.[12] The strategic protection of the 3- and 5-hydroxyl groups allows for selective modification at the 2'-position of the ribose sugar. This is a common strategy in the development of antiviral and anticancer drugs, as modifications at this position can interfere with viral replication or cancer cell proliferation.

Caption: Workflow for nucleoside analog synthesis.

Safety and Handling

2,4-Dichlorobenzyl chloride is a corrosive and hazardous substance. [8] It can cause severe skin burns and eye damage and is harmful if swallowed[8]. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Sodium hydride is a flammable solid that reacts violently with water. It should be handled with extreme care under an inert atmosphere.

Conclusion

This compound is a specialized yet crucial building block in medicinal chemistry. Understanding its synthesis, proper characterization, and strategic application is essential for researchers in the field of drug discovery. This guide provides a foundational framework for the synthesis and use of this and similar protected ribofuranosides in the ongoing quest for novel and more effective therapeutics.

References

-

Angene International Limited. This compound. [Link]

-

Ye, J.-D., et al. (2007). Efficient Synthesis of Methyl 3,5-Di-O-benzyl-α-d-ribofuranoside and Application to the Synthesis of 2'-C-β-Alkoxymethyluridines. Organic Letters, 9(16), 3009–3012. [Link]

-

Pharmaffiliates. 2,4-Dichlorobenzyl Chloride | CAS No: 94-99-5. [Link]

-

Buchanan, J. G., et al. (1984). C-nucleoside studies. Part 6. Synthesis of 3-[2,3,5-tri-O-benzyl-β-(and α)-D-ribofuranosyl]prop-2-yn-1-ol and related compounds. Journal of the Chemical Society, Perkin Transactions 1, 225-232. [Link]

-

ResearchGate. Efficient Synthesis of Methyl 3,5-Di- O -benzyl-α- d -ribofuranoside and Application to the Synthesis of 2'- C -β-Alkoxymethyluridines | Request PDF. [Link]

Sources

- 1. This compound|CAS 636581-81-2|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 2. This compound - CAS:636581-81-2 - 深圳市迪克曼科技开发有限公司 [dkmchem.hk]

- 3. targetmol.cn [targetmol.cn]

- 4. scbt.com [scbt.com]

- 5. Methyl beta-D-Ribofuranoside | 7473-45-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Methyl beta-D-ribofuranoside | 7473-45-2 [chemicalbook.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. fishersci.com [fishersci.com]

- 9. cleanchemlab.com [cleanchemlab.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. 2,4-Dichlorobenzyl chloride 99 94-99-5 [sigmaaldrich.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Molecular weight of Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside

An In-Depth Technical Guide to Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside: Properties, Synthesis, and Characterization

Abstract

This compound is a key synthetic intermediate in the field of nucleoside chemistry and drug development. As a selectively protected derivative of D-ribose, it serves as a versatile building block for the synthesis of novel nucleoside analogues, particularly those with modifications at the 2'-position, which are investigated for potential antiviral and anticancer activities. This guide provides a comprehensive overview of the compound's physicochemical properties, a detailed, field-proven protocol for its synthesis, and a discussion of the critical analytical techniques required for its structural verification and quality control. The methodologies and insights presented herein are tailored for researchers, chemists, and drug development professionals engaged in the synthesis of complex carbohydrate-based therapeutics.

Introduction and Scientific Significance

In the quest for new therapeutic agents, synthetic chemists often require robust starting materials that allow for precise, regioselective modifications. This compound is one such molecule. It is a ribofuranose nucleoside analogue where the hydroxyl groups at the C3 and C5 positions are protected by 2,4-dichlorobenzyl ethers[1]. This specific protection scheme leaves the C2 hydroxyl group available for further chemical transformation, a feature of paramount importance in medicinal chemistry.

The primary utility of this compound lies in its role as a precursor for 2'-C-branched ribonucleosides[2]. Modifications at the 2'-position of the ribose moiety are a well-established strategy for modulating the biological activity, metabolic stability, and pharmacokinetic profile of nucleoside drugs. The 2,4-dichlorobenzyl protecting groups are chosen for their stability under a range of reaction conditions and their distinct spectroscopic signatures, which aid in reaction monitoring. Their removal can be achieved under specific conditions that often leave other functional groups intact. This guide provides an in-depth examination of this valuable synthon, from its fundamental properties to its synthesis and rigorous characterization.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₀Cl₄O₅ | [1][3] |

| Molecular Weight | 482.18 g/mol | [1][3][4] |

| CAS Number | 168427-35-8 (for α-anomer) | [3] |

| Appearance | Typically a white to off-white solid | Inferred from similar compounds |

| Boiling Point | 583.5±50.0 °C at 760 mmHg | [5] |

| Density | 1.5±0.1 g/cm³ | [5] |

| Storage | Room temperature, dry conditions | [1] |

Molecular Weight Calculation

The molecular weight is derived from its molecular formula, C₂₀H₂₀Cl₄O₅, using the atomic masses of its constituent elements:

-

Carbon (C): 20 x 12.011 = 240.22

-

Hydrogen (H): 20 x 1.008 = 20.16

-

Chlorine (Cl): 4 x 35.453 = 141.812

-

Oxygen (O): 5 x 15.999 = 79.995

-

Total Molecular Weight = 482.187 g/mol

Synthesis Strategy and Experimental Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and regioselectivity. The overarching strategy involves the initial formation of the methyl ribofuranoside from D-ribose, followed by protection of the hydroxyl groups and subsequent selective deprotection.

Synthesis Workflow Diagram

The logical flow from the starting material to the final product is illustrated below. This process is designed to maximize the yield of the desired α-anomer, which is a valuable intermediate[2].

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of related arylmethyl ribofuranosides[2].

Step 1: Synthesis of Methyl β-D-ribofuranoside [6]

-

Dissolve D-ribose (1 equivalent) in methanol (MeOH).

-

Add 1N methanolic HCl solution and allow the reaction to proceed at a low temperature (e.g., 5°C) until completion, monitored by Thin Layer Chromatography (TLC).

-

Neutralize the reaction with a suitable base (e.g., sodium bicarbonate) and concentrate under reduced pressure to yield the crude methyl ribofuranoside as an anomeric mixture. This mixture is often used directly in the next step.

-

Causality: The acidic methanolic condition facilitates the Fischer glycosidation reaction, forming the methyl glycoside. Using the crude anomeric mixture directly is efficient, as the subsequent selective deprotection step can often be performed on the mixture.

-

Step 2: Per-O-benzylation

-

To a solution of the crude methyl D-ribofuranoside (1 equiv.) in anhydrous N,N-Dimethylformamide (DMF) at 0°C, add sodium hydride (NaH, ~3.5 equiv., 60% dispersion in mineral oil) portion-wise under an inert atmosphere (e.g., Argon).

-

Stir the mixture at 0°C for 1 hour.

-

Add a catalytic amount of tetrabutylammonium iodide (TBAI, ~0.05 equiv.).

-

Add 2,4-dichlorobenzyl chloride (~3.5 equiv.) dropwise to the suspension.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully by the slow addition of water at 0°C. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude tri-benzylated product. Purify by flash column chromatography.

-

Causality: NaH is a strong base that deprotonates all hydroxyl groups to form alkoxides, which are potent nucleophiles. TBAI acts as a phase-transfer catalyst, generating the more reactive 2,4-dichlorobenzyl iodide in situ, accelerating the Williamson ether synthesis.

-

Step 3: Regioselective 2-O-Debenzylation

-

Dissolve the purified Methyl 2,3,5-tri-O-(2,4-dichlorobenzyl)-D-ribofuranoside (1 equiv.) in anhydrous dichloromethane (CH₂Cl₂) and cool to 0°C under an inert atmosphere.

-

Add tin(IV) chloride (SnCl₄, ~1.5 equiv., 1M solution in CH₂Cl₂) dropwise.

-

Stir the reaction at 0°C and monitor its progress by TLC. The reaction time can vary from hours to a full day.

-

Upon completion, quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the final product, this compound.

-

Causality: The Lewis acid SnCl₄ coordinates preferentially to the 2-O-benzyl ether. This preference is attributed to the chelation involving the anomeric oxygen (O1) and the oxygen at C2, forming a stable five-membered ring intermediate. This chelation activates the 2-O-benzyl group for cleavage over the 3-O and 5-O positions, leading to high regioselectivity.

-

Structural Characterization and Quality Control

Rigorous analytical characterization is non-negotiable to validate the structure and purity of synthetic intermediates in drug discovery pipelines[7]. A combination of spectroscopic and chromatographic methods is essential.

Analytical Workflow

Caption: Standard workflow for the purification and analysis of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules like this ribofuranoside derivative.

-

¹H NMR: This technique confirms the presence and ratio of all proton-containing groups. Key expected signals include:

-

Aromatic protons from the two 2,4-dichlorobenzyl groups (typically in the 7.2-7.6 ppm range).

-

Methylene protons (CH₂) of the benzyl groups (diastereotopic, appearing as distinct doublets or multiplets).

-

Protons of the ribofuranose ring (H1 to H5), whose coupling constants provide crucial information about the ring's conformation and the stereochemistry of the anomeric center[8][9].

-

A singlet for the methyl (OCH₃) group of the glycoside.

-

A signal for the free 2-OH proton, which can be confirmed by D₂O exchange.

-

-

¹³C NMR: This spectrum reveals the carbon framework of the molecule. In conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, each carbon can be assigned as a CH₃, CH₂, CH, or quaternary carbon[10].

-

2D NMR (COSY, HSQC): Correlation Spectroscopy (COSY) is used to establish proton-proton coupling networks (e.g., tracing the connectivity from H1 through H5 of the ribose ring). Heteronuclear Single Quantum Coherence (HSQC) correlates each proton with its directly attached carbon, enabling definitive assignment of the ribose signals.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the synthesized compound.

-

Methodology: Electrospray Ionization (ESI) is a soft ionization technique well-suited for carbohydrate derivatives, minimizing fragmentation and preserving the molecular ion[11][12].

-

Expected Ions: The analysis, typically in positive ion mode, should reveal a prominent peak corresponding to the sodium adduct [M+Na]⁺ at m/z 505.18 or the protonated molecule [M+H]⁺ at m/z 483.18. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing unequivocal evidence of the molecular formula.

-

Fragmentation: While ESI is soft, some fragmentation can be induced. Tandem MS (MS/MS) experiments can reveal characteristic fragmentation patterns, such as the loss of a dichlorobenzyl group, which further supports the proposed structure[13].

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound. A reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of water and acetonitrile) is typically used. The product should appear as a single major peak, and integration of the peak area allows for quantification of purity, which should ideally be >95% for use in further synthetic steps.

Conclusion

This compound is a high-value synthetic intermediate whose utility is rooted in its specific protecting group pattern. The synthetic route, while demanding precision, is robust and relies on well-understood principles of carbohydrate chemistry. The successful synthesis and application of this compound are critically dependent on a comprehensive analytical characterization strategy, with NMR and MS forming the cornerstone of structural verification. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize, verify, and utilize this important building block in the development of next-generation nucleoside-based therapeutics.

References

-

Boryski, J., & Czernecki, S. (2016). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. Organic & Biomolecular Chemistry, 14(3), 947-956. [Link]

-

Boryski, J., & Czernecki, S. (2016). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Publishing. [Link]

-

Liyanage, R., et al. (2011). Structural Determination of 5'-OH α-Ribofuranoside Modified Cobalamins via 13C and DEPT NMR. The Journal of Organic Chemistry, 76(21), 9044-9051. [Link]

-

Ye, J.-D., et al. (2007). Efficient Synthesis of Methyl 3,5-Di-O-benzyl-R-D-ribofuranoside and Application to the Synthesis. Organic Letters, 9(16), 3009-3012. [Link]

-

Pepi, A., et al. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews, 121(19), 11685-11741. [Link]

-

Ye, J.-D., et al. (2007). Efficient Synthesis of Methyl 3, 5-Di- O -benzyl-α- d -ribofuranoside and Application to the Synthesis of 2'- C -β-Alkoxymethyluridines. ResearchGate. [Link]

-

PrepChem. (n.d.). Synthesis of methyl β-D-ribofuranoside. PrepChem.com. [Link]

-

Chemsrc. (n.d.). 1-METHYL-3,5-BIS-O-(2,4-DICHLOROBENZYL)-ALPHA-D-RIBOFURANOSIDE. Chemsrc. [Link]

-

Ruhaak, L. R., et al. (2010). Quantification of monosaccharides through multiple-reaction monitoring liquid chromatography/mass spectrometry using an aminopropyl column. Rapid Communications in Mass Spectrometry, 24(11), 1591-1598. [Link]

-

Pepi, A., et al. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. ACS Publications. [Link]

-

Johnson, M. R., et al. (2023). Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach. The Journal of Physical Chemistry B, 127(49), 10469-10480. [Link]

-

UC Davis Chem LibreTexts. (2020). Carbohydrate Chemistry Part 9. Mass Spectrometry of Carbohydrates. YouTube. [Link]

-

da Silva, J. G., et al. (2015). Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six- Membered D‑Ribonolactone Derivatives. Journal of Chemical Education, 92(10), 1741-1745. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. targetmol.cn [targetmol.cn]

- 5. CAS#:168427-35-8 | 1-METHYL-3,5-BIS-O-(2,4-DICHLOROBENZYL)-ALPHA-D-RIBOFURANOSIDE | Chemsrc [chemsrc.com]

- 6. prepchem.com [prepchem.com]

- 7. glycodepot.com [glycodepot.com]

- 8. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. youtube.com [youtube.com]

A Technical Guide to Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside: A Key Intermediate in Nucleoside Analogue Synthesis

Executive Summary

In the landscape of modern drug discovery, particularly in the development of antiviral therapeutics, nucleoside analogues represent a cornerstone of medicinal chemistry.[1][2][3] Their success hinges on the precise chemical synthesis of complex molecular architectures, a process that relies heavily on the use of strategically protected building blocks. This guide provides an in-depth technical examination of Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside, a key ribofuranose derivative. We will explore its physicochemical properties, the rationale behind its specific protecting group strategy, detailed synthetic protocols, and its critical application as a synthon for creating novel 2'-C-substituted nucleoside analogues. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced carbohydrate chemistry for the discovery of next-generation therapeutics.

The Strategic Role of Protected Ribofuranosides in Drug Discovery

The field of antiviral therapy is rich with examples of nucleoside analogues that effectively disrupt viral replication by acting as chain terminators or inhibitors of viral polymerases.[1][2] Compounds like Remdesivir, a monophosphoramidate prodrug of a C-nucleoside analogue, have demonstrated broad-spectrum antiviral activity and underscore the therapeutic potential of this class of molecules.[4][5][6]

The synthesis of these complex molecules is a significant challenge due to the polyhydroxylated nature of their carbohydrate core.[7] To achieve the desired chemical transformations at specific positions, a robust protecting group strategy is not merely a convenience but a fundamental requirement.[8][9] Protecting groups serve to mask reactive hydroxyls, thereby directing reactions to a specific site. Furthermore, their electronic and steric properties can profoundly influence the reactivity of the carbohydrate scaffold and the stereochemical outcome of glycosylation reactions.[8]

This compound emerges as a valuable intermediate precisely because of its deliberate protection pattern. With the hydroxyl groups at the C3 and C5 positions masked by robust 2,4-dichlorobenzyl ethers, the C2 hydroxyl is left available for chemical modification. This design makes it an ideal precursor for the synthesis of 2'-C-branched ribonucleosides, a class of compounds extensively explored for their biological activity.[10]

Physicochemical and Structural Properties

The fundamental characteristics of this compound are summarized below. These properties are essential for its handling, reaction setup, and characterization.

Core Data

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| Synonyms | Methyl 3,5-Bis-O-(2,4-dichlorobenzyl)-α-D-ribofuranoside | [11] |

| CAS Number | 168427-35-8 (α-anomer); 636581-81-2 | [11][12][13] |

| Molecular Formula | C₂₀H₂₀Cl₄O₅ | [11] |

| Molecular Weight | 482.18 g/mol | [11][13] |

| Physical State | Powder (typical) | [13] |

| Boiling Point | 583.5 ± 50.0 °C at 760 mmHg (Predicted) | |

| Density | 1.5 ± 0.1 g/cm³ (Predicted) | |

| Flash Point | 306.7 ± 30.1 °C (Predicted) |

Chemical Structure

The structure features a central D-ribofuranose ring. The anomeric carbon (C1) is configured as a methyl glycoside. The primary hydroxyl at C5 and the secondary hydroxyl at C3 are protected as 2,4-dichlorobenzyl ethers, leaving the crucial C2 hydroxyl group free.

The 2,4-Dichlorobenzyl Protecting Group: A Strategic Choice

In carbohydrate chemistry, the benzyl (Bn) ether is a workhorse "permanent" protecting group, valued for its stability across a wide range of acidic and basic conditions.[9][14] It is typically removed under neutral conditions via catalytic hydrogenolysis.

The selection of the 2,4-dichlorobenzyl (DCB) variant is a deliberate refinement of this strategy. The electron-withdrawing chlorine atoms on the aromatic ring alter the group's properties in several key ways:

-

Enhanced Stability: The DCB group exhibits greater stability towards acidic conditions compared to the standard benzyl or electron-rich variants like the p-methoxybenzyl (PMB) group. This allows for a broader range of reaction conditions to be used on other parts of the molecule without premature deprotection.

-

Orthogonality: While removable by hydrogenolysis, the cleavage kinetics can differ from other benzyl-type ethers, sometimes allowing for selective removal in complex scaffolds. More commonly, its enhanced acid stability provides orthogonality with acid-labile groups like trityl or silyl ethers.

-

Crystallinity: Halogenated aromatic groups can often enhance the crystallinity of synthetic intermediates, which greatly facilitates purification by recrystallization, a significant advantage in multi-step syntheses.

Synthesis and Purification Protocol

The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. The following protocol is a representative procedure based on established methods for the selective protection of carbohydrates.[10]

Synthetic Workflow

Sources

- 1. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Remdesivir - Foreal BioTech [forealbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Practical and Highly Efficient Synthesis of Remdesivir from GS-441524 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. researchgate.net [researchgate.net]

- 11. scbt.com [scbt.com]

- 12. This compound - CAS:636581-81-2 - 深圳市迪克曼科技开发有限公司 [dkmchem.hk]

- 13. targetmol.cn [targetmol.cn]

- 14. mpikg.mpg.de [mpikg.mpg.de]

The Strategic Role of Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside in Modern Nucleoside Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of nucleoside analogues remains a cornerstone of medicinal chemistry, driving the development of antiviral and anticancer therapeutics. A primary challenge in this field is the precise control of stereochemistry and the selective functionalization of the ribose scaffold. This technical guide provides an in-depth exploration of Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside, a pivotal intermediate that offers a robust solution to these challenges. We will dissect the rationale behind the use of the 2,4-dichlorobenzyl (DCB) protecting group, detail the efficient synthesis of the title compound, and illustrate its strategic application in constructing complex nucleosides, particularly 2'-C-branched analogues. This guide is intended for researchers and drug development professionals seeking to leverage advanced synthetic strategies to accelerate their discovery programs.

The Synthetic Challenge: Navigating the Polyfunctional Ribose Landscape

The D-ribofuranose ring is a densely functionalized scaffold. The presence of multiple hydroxyl groups of similar reactivity necessitates a sophisticated protection strategy to achieve regioselective modification.[1][2] In the synthesis of many potent nucleoside drugs, modification at the 2'-position is crucial for modulating biological activity and metabolic stability. Therefore, an ideal intermediate is one where the 3'- and 5'-hydroxyls are masked, leaving the 2'-hydroxyl available for chemical manipulation.

Traditional benzyl (Bn) ethers are common for this purpose, but their removal via hydrogenolysis can be incompatible with other reducible functional groups in the molecule.[3] Furthermore, certain Lewis acid-mediated reactions can be complicated by side reactions when using standard benzyl groups. This has led to the development of substituted benzyl ethers, such as the 2,4-dichlorobenzyl ether, which offers a unique combination of stability and selective reactivity.

The 2,4-Dichlorobenzyl Group: A Superior Protecting Moiety

The strategic advantage of the 2,4-dichlorobenzyl (DCB) group stems from the electron-withdrawing nature of the two chlorine atoms on the aromatic ring. This has several important consequences:

-

Enhanced Stability: The DCB ether is more stable to acidic conditions compared to a standard benzyl or a p-methoxybenzyl (PMB) ether. This is critical during glycosylation steps, which often employ Lewis acids.

-

Suppression of Side Reactions: Standard benzyl groups can undergo intramolecular C-arylation in the presence of strong Lewis acids like SnCl₄. The deactivating effect of the chloro-substituents on the DCB group prevents this unwanted side reaction.

-

Orthogonality: While stable to many conditions, the DCB group is still readily cleaved by standard hydrogenolysis, providing an orthogonal deprotection strategy to acid-labile (e.g., Trityl, TBDMS) or base-labile (e.g., Acetyl, Benzoyl) groups.[3][4]

These properties make this compound an exceptionally valuable and versatile precursor for complex nucleoside synthesis.[5]

Structure and Key Features

The structure of this compound is designed for maximum synthetic utility. The methyl glycoside at the anomeric position (C1) provides stability while being a precursor to a glycosyl donor. The bulky and robust DCB ethers at C3 and C5 provide steric hindrance and protection, directing reactivity towards the free hydroxyl at C2.

Caption: Chemical structure of the title compound highlighting key functional sites.

Efficient Synthesis of the Core Intermediate

An efficient, high-yield synthesis of methyl 3,5-di-O-arylmethyl-D-ribofuranosides has been developed, which notably avoids the need for tedious chromatographic separation of anomers of intermediates. The general pathway involves three key stages.

Caption: Optimized three-step synthetic workflow from Methyl D-Ribofuranoside.

Protocol 1: Synthesis of Methyl 3,5-di-O-(2,4-dichlorobenzyl)-α-D-ribofuranoside

This protocol is adapted from established literature procedures.

Step A: Per-benzylation

-

To a cooled (0 °C) suspension of Sodium Hydride (NaH, 60% in mineral oil, ~3.5 eq.) in dry Tetrahydrofuran (THF), add a solution of commercial Methyl D-ribofuranoside (anomeric mixture, 1.0 eq.) and a catalytic amount of Tetrabutylammonium Iodide (TBAI, ~0.03 eq.) in THF dropwise.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Add 2,4-Dichlorobenzyl chloride (~3.3 eq.) dropwise and stir the reaction at room temperature overnight.

-

Monitor the reaction by Thin-Layer Chromatography (TLC). Upon completion, quench the reaction carefully by the slow addition of methanol, followed by water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Methyl 2,3,5-tri-O-(2,4-dichlorobenzyl)-D-ribofuranoside. This crude product is typically used directly in the next step.

Step B: Selective 2-O-Debenzylation

-

Dissolve the crude tri-benzylated intermediate from Step A in dry Dichloromethane (CH₂Cl₂).

-

Cool the solution to 0 °C under an inert atmosphere (Argon or Nitrogen).

-

Add Tin(IV) Chloride (SnCl₄, ~1.1 eq.) dropwise. The causality here is that the Lewis acid SnCl₄ coordinates preferentially to the 2-O-benzyl ether, facilitating selective cleavage over the 3-O and 5-O positions.

-

Stir the reaction, allowing it to slowly warm to room temperature over 24-36 hours. Monitor by TLC until the starting material is consumed.

-

Quench the reaction by pouring it into a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃).

-

Extract the product with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by silica gel column chromatography to afford the title compound, this compound.

Quantitative Data Summary

The robustness of this synthetic approach is demonstrated by its applicability to various substituted benzyl groups, consistently providing high yields.

| Arylmethyl Group | Overall Yield from Methyl Ribofuranoside | Reference |

| 2,4-Dichlorobenzyl | ~75% | |

| 4-Chlorobenzyl | 82% | |

| 4-Bromobenzyl | 78% | |

| Benzyl | 72% |

Application in 2'-C-Branched Nucleoside Synthesis

With the 2'-OH group uniquely available, the intermediate is primed for the introduction of chemical diversity. This is particularly valuable for synthesizing 2'-C-branched nucleosides, a class of compounds known for potent antiviral activity.

Caption: General workflow for the synthesis of 2'-C-branched nucleosides.

Protocol 2: 2'-Oxidation to the Ketone

-

Dissolve this compound (1.0 eq.) in dry CH₂Cl₂.

-

Add Dess-Martin Periodinane (DMP, ~1.5 eq.) in one portion at room temperature.

-

Stir the reaction for 1-2 hours, monitoring by TLC for the disappearance of the starting alcohol.

-

Upon completion, quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃.

-

Stir vigorously until the layers are clear. Separate the layers and extract the aqueous phase with CH₂Cl₂.

-

Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude 3,5-di-O-(2,4-dichlorobenzyl)-2-keto-1-O-methyl-D-ribofuranose, which is often used without further purification.

Following oxidation, the resulting 2-ketone is an electrophilic center ready for nucleophilic addition by Grignard reagents, organolithiums, or other nucleophiles to install the desired 2'-C-branch. Subsequent steps involve standard glycosylation (e.g., activation of the C1-methyl glycoside to a glycosyl halide or acetate, followed by Vorbrüggen coupling with a silylated nucleobase) and final deprotection.[6][7]

Protocol 3: Deprotection of 2,4-Dichlorobenzyl Ethers

The final step is the removal of the DCB protecting groups to unveil the target nucleoside.

-

Dissolve the protected nucleoside in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add a Palladium catalyst, typically 10% Palladium on Carbon (Pd/C), under an inert atmosphere.

-

Purge the reaction vessel with Hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

-

Stir the reaction vigorously at room temperature until TLC analysis indicates complete deprotection.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with the reaction solvent.

-

Concentrate the filtrate to yield the deprotected nucleoside, which can be purified by crystallization or chromatography.

Conclusion and Future Outlook

This compound is more than a mere intermediate; it is a strategic tool that addresses several long-standing challenges in carbohydrate and nucleoside chemistry. Its synthesis is efficient and high-yielding, and its unique protecting group arrangement provides a reliable platform for regioselective 2'-functionalization. The enhanced stability of the DCB ether prevents common side reactions and allows for a broader range of chemical transformations to be explored. For scientists engaged in the design and synthesis of novel nucleoside therapeutics, mastering the use of this synthon provides a significant advantage, enabling the rapid and predictable construction of complex molecular architectures destined for biological evaluation.

References

- Title: Design and synthesis of vidarabine prodrugs as antiviral agents - PMC Source: National Institutes of Health URL

- Title: A Multi-Enzymatic Cascade Reaction for the Synthesis of Vidarabine 5′-Monophosphate Source: MDPI URL

- Title: Glycosylation of Nucleosides | The Journal of Organic Chemistry Source: ACS Publications URL

- Title: Deprotection of 2,4-Dimethoxybenzyl (DMB)

- Title: Process for the preparation of ribavirin - Google Patents Source: Google Patents URL

-

Title: Efficient Synthesis of Methyl 3,5-Di-O-benzyl-r-D-ribofuranoside and Application to the Synthesis Source: ElectronicsAndBooks URL: [Link]

-

Title: Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation Source: MDPI URL: [Link]

-

Title: Efficient Synthesis of Methyl 3,5-Di-O-benzyl-α-d-ribofuranoside and Application to the Synthesis of 2'-C-β-Alkoxymethyluridines | Request PDF Source: ResearchGate URL: [Link]

-

Title: Benzyl Ethers - Protecting Groups Source: Organic Chemistry Portal URL: [Link]

-

Title: Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC Source: National Institutes of Health URL: [Link]

-

Title: Novel protecting groups in carbohydrate chemistry Source: ScienceDirect URL: [Link]

-

Title: 13.10: Protecting Groups in Organic Synthesis Source: Chemistry LibreTexts URL: [Link]

-

Title: Protecting Group Strategies in Carbohydrate Chemistry Source: Wiley-VCH URL: [Link]

Sources

- 1. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Benzyl Ethers [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. EP1281715A1 - Process for the preparation of ribavirin - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis and Application of Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside: A Key Intermediate in Modified Nucleoside Chemistry

Abstract

The precise control of protecting groups is a cornerstone of modern carbohydrate and nucleoside chemistry. Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside stands out as a critical, selectively protected synthon, pivotal for the synthesis of complex 2'-C-branched ribonucleosides and other therapeutic analogs. The 2,4-dichlorobenzyl ether groups offer a unique stability and reactivity profile, enabling chemists to perform intricate modifications at the C-2 position of the ribose scaffold. This guide provides an in-depth examination of the efficient, multi-step synthesis of this key intermediate, elucidates the chemical principles governing the strategic choices in the synthetic pathway, and presents detailed, field-proven protocols for its preparation and characterization.

Introduction: The Strategic Importance of Protected Ribofuranosides

Ribofuranose derivatives are fundamental building blocks in the synthesis of nucleosides, the molecular cornerstones of DNA and RNA.[1] In the development of antiviral and anticancer therapeutics, modifications to the sugar moiety of a nucleoside are a primary strategy for altering its biological activity, metabolic stability, and selectivity. Specifically, 2'-C-branched ribonucleosides have emerged as a class of compounds with significant therapeutic potential.[2]

The synthesis of these complex molecules is not trivial. It requires a robust strategy for selectively masking and unmasking the hydroxyl groups at the C-2, C-3, and C-5 positions of the ribose ring.[3] Methyl 3,5-di-O-arylmethyl-α-D-ribofuranosides are powerful intermediates because they leave the C-2 hydroxyl group free for modification.[2] The choice of the arylmethyl (benzyl) protecting group is critical; it must be stable enough to withstand various reaction conditions yet be removable without compromising the rest of the molecule.[3][4] The 2,4-dichlorobenzyl group, an electron-deficient variant of the standard benzyl group, provides enhanced stability, making it particularly valuable in multi-step synthetic campaigns.

This document details the discovery and optimized synthesis of this compound, presenting it as a case study in modern protecting group strategy for drug development professionals.

Synthetic Strategy and Core Principles

The efficient synthesis of this compound from commercially available D-ribose hinges on a three-stage process. This strategy was refined from methodologies developed for similar arylmethyl-protected ribofuranosides.

The overall workflow is as follows:

-

Anomeric Protection & Per-Benzylation: The process begins with the conversion of D-ribose to its methyl ribofuranoside, followed by the exhaustive protection of all free hydroxyls (C-2, C-3, and C-5) with 2,4-dichlorobenzyl groups.

-

Selective O-2 Deprotection: The crucial step involves the regioselective removal of the 2,4-dichlorobenzyl group at the C-2 position, leveraging its unique electronic and steric environment.

-

Purification & Characterization: The final product is isolated and rigorously characterized to confirm its identity and purity.

Below is a diagram illustrating the high-level synthetic workflow.

Sources

- 1. Nucleoside Chemistry Blog Series (I): Structures and Chemistry | Blog | Biosynth [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. application.wiley-vch.de [application.wiley-vch.de]

An In-depth Technical Guide to the 2,4-Dichlorobenzyl (DCB) Protecting Group

For professionals in chemical research and drug development, the strategic manipulation of functional groups is a cornerstone of successful multi-step organic synthesis. Protecting groups are instrumental in this process, serving as temporary masks for reactive sites to ensure chemoselectivity during complex transformations.[1][2] Among the myriad of options for protecting hydroxyl groups, benzyl ethers are a classic choice. This guide provides a detailed examination of a key variant: the 2,4-dichlorobenzyl (DCB) ether, highlighting the unique features conferred by its electronic modification and its role in sophisticated synthetic strategies.

The 2,4-Dichlorobenzyl Group: Core Physicochemical Features

The 2,4-dichlorobenzyl group is structurally similar to the standard benzyl (Bn) group, but with two chlorine atoms substituted on the aromatic ring. These electron-withdrawing substituents are not mere decorations; they fundamentally alter the electronic character of the benzylic system, which in turn governs the stability and reactivity of the corresponding ether. This electronic modulation is the primary reason for its selection over a simple benzyl or other substituted benzyl ethers.

Key Attributes:

-

Increased Acid Stability: The electron-withdrawing nature of the two chlorine atoms deactivates the aromatic ring. This reduces the ether oxygen's basicity and makes the C-O bond less susceptible to cleavage under acidic conditions compared to a standard benzyl ether. This enhanced stability is particularly valuable in synthetic routes that require acidic steps where other acid-labile groups must be removed.

-

Resistance to Oxidative Cleavage: Electron-rich benzyl ethers, such as the p-methoxybenzyl (PMB) ether, are prized for their facile removal under mild oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[3][4][5] The electron-deficient nature of the DCB group renders it highly resistant to such oxidative cleavage. This feature is critical for establishing orthogonal protection schemes.

-

Cleavage by Hydrogenolysis: Similar to a standard benzyl ether, the DCB group is reliably cleaved under reductive conditions, most commonly through catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[6] This provides a mild and highly specific method for deprotection.

Strategic Implementation: Protection and Deprotection Protocols

The utility of a protecting group is defined by the efficiency and reliability of its installation and removal. The DCB group excels in this regard, employing well-established and high-yielding chemical transformations.

Installation: Formation of the DCB Ether

The most common method for installing the DCB group is the Williamson ether synthesis. This involves the deprotonation of the target alcohol to form an alkoxide, which then acts as a nucleophile in a substitution reaction with 2,4-dichlorobenzyl halide.

Experimental Protocol: General Procedure for O-Dichlorobenzylation

-

Preparation: In a flame-dried, inert-atmosphere flask, dissolve the alcohol substrate in a suitable anhydrous aprotic solvent (e.g., THF or DMF).

-

Deprotonation: Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, ~1.1 equivalents), portion-wise. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature to ensure complete formation of the alkoxide.

-

Alkylation: Add 2,4-dichlorobenzyl bromide or chloride (~1.1 equivalents) to the solution. The reaction may be heated (e.g., to 60 °C) to drive the reaction to completion.

-

Monitoring & Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction at 0 °C by the slow addition of water or a saturated aqueous NH₄Cl solution.

-

Extraction & Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.

Workflow for Protection & Subsequent Deprotection

Caption: General workflow for alcohol protection with DCB, subsequent reaction, and deprotection.

Cleavage: Removal of the DCB Group

The primary method for cleaving the DCB ether is catalytic hydrogenolysis.

Experimental Protocol: Deprotection via Catalytic Hydrogenolysis

-

Preparation: Dissolve the DCB-protected substrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

-

Catalyst Addition: Add a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere. This can be achieved using a hydrogen-filled balloon for small-scale reactions or a Parr hydrogenator for larger scales or higher pressures.

-

Monitoring & Work-up: Stir the reaction vigorously at room temperature until TLC analysis indicates the complete consumption of the starting material.

-

Filtration & Concentration: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude alcohol is often pure, but can be further purified by column chromatography if necessary.

Orthogonal Protection Strategies

The true power of the 2,4-dichlorobenzyl group is realized in its application within orthogonal protection schemes.[1][7] An orthogonal set of protecting groups allows for the selective deprotection of one group in the presence of others by using reaction conditions that are specific to that group.[2][8]

The stability profile of the DCB group makes it an excellent orthogonal partner to several other common protecting groups:

-

vs. Silyl Ethers (e.g., TBS, TIPS): Silyl ethers are cleaved by fluoride sources (like TBAF). The DCB ether is completely stable to these conditions.

-

vs. p-Methoxybenzyl (PMB) Ether: The PMB ether is readily cleaved by oxidative reagents (like DDQ), which leave the DCB ether untouched.

-

vs. Acetals (e.g., THP, MOM): These groups are labile to mild acidic conditions that will typically not cleave the more robust DCB ether.

Illustrative Orthogonal Cleavage Scheme

Caption: Orthogonal deprotection of a multi-protected molecule.

Comparative Stability Analysis

To effectively deploy the DCB group, it is crucial to understand its stability relative to other common alcohol protecting groups.

| Protecting Group | Reagent/Condition | Stability | Cleavage Method |

| Benzyl (Bn) | Strong Acid (e.g., TFA) | Moderate | Cleaved |

| Oxidants (e.g., DDQ) | Generally Stable | Resistant | |

| H₂, Pd/C | Labile | Primary Cleavage | |

| p-Methoxybenzyl (PMB) | Strong Acid (e.g., TFA) | Labile | Cleaved |

| Oxidants (e.g., DDQ) | Labile | Primary Cleavage | |

| H₂, Pd/C | Labile | Cleaved | |

| 2,4-Dichlorobenzyl (DCB) | Strong Acid (e.g., TFA) | High | Resistant to mild acid |

| Oxidants (e.g., DDQ) | High | Resistant | |

| H₂, Pd/C | Labile | Primary Cleavage | |

| tert-Butyldimethylsilyl (TBS) | Strong Acid (e.g., TFA) | Labile | Cleaved |

| Fluoride (e.g., TBAF) | Labile | Primary Cleavage | |

| H₂, Pd/C | Stable | Stable |

Applications in Advanced Synthesis

The unique stability profile of the 2,4-dichlorobenzyl group has made it a valuable tool in complex total synthesis and medicinal chemistry. In peptide synthesis, for example, the related 2,6-dichlorobenzyl group is noted for its high acid stability, making it useful in Boc-based strategies where repeated exposure to TFA is required.[9] The 2,4-dichloro variant provides a similar level of acid robustness, allowing for synthetic operations that would be incompatible with more labile protecting groups like PMB or standard benzyl ethers.

Conclusion

The 2,4-dichlorobenzyl protecting group is a powerful asset for the synthetic chemist. Its defining features—robustness towards acidic and oxidative conditions combined with facile cleavage via hydrogenolysis—provide a unique and highly desirable stability profile. This allows for its seamless integration into complex orthogonal protection strategies, enabling the synthesis of intricate molecules with multiple hydroxyl functionalities. By understanding the causality behind its stability and the specific protocols for its use, researchers can confidently leverage the DCB group to navigate challenging synthetic pathways and accelerate the development of novel chemical entities.

References

-

PrepChem.com. Synthesis of 2,4-dichlorobenzyl alcohol. Available from: [Link]

-

Eureka | Patsnap. Synthesis method of 2, 4-dichlorobenzyl chloride. Available from: [Link]

-

Wikipedia. Protecting group. Available from: [Link]

- Google Patents. CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride.

- Google Patents. CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride.

-